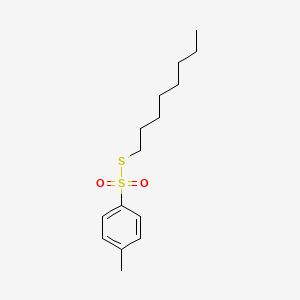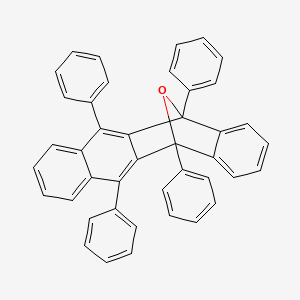
Tetraphenylnaphthacene monoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylnaphthacene monoxide typically involves the oxidation of tetraphenylnaphthacene. One common method is the reaction of tetraphenylnaphthacene with an oxidizing agent such as bromine in a solvent like dichloromethane at room temperature. This reaction produces this compound along with other by-products .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Tetraphenylnaphthacene monoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: Reduction reactions can revert it back to tetraphenylnaphthacene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Bromine in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Higher oxygenated derivatives.
Reduction: Tetraphenylnaphthacene.
Substitution: Functionalized tetraphenylnaphthacene derivatives.
科学研究应用
Tetraphenylnaphthacene monoxide has several applications in scientific research:
Organic Electronics: Used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its high photoluminescence and charge transport properties.
Chemiluminescence Research: Employed in studies involving chemiluminescent reactions and transition metal complex ligation.
Photovoltaics: Investigated for use in organic photovoltaic devices due to its ability to absorb light and convert it into electrical energy.
Sensors: Utilized in the development of sensors for detecting various chemical and biological substances.
作用机制
The mechanism of action of tetraphenylnaphthacene monoxide involves its interaction with light and other molecules. In OLEDs, it acts as an emitter material, where it absorbs electrical energy and re-emits it as light. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the charge transport and light emission processes .
相似化合物的比较
Tetraphenylnaphthacene (Rubrene): The parent compound, known for its high photoluminescence and charge transport properties.
Pentacene: Another organic semiconductor with similar applications in OLEDs and OFETs.
Tetracene: A smaller polycyclic aromatic hydrocarbon with applications in organic electronics.
Uniqueness: Tetraphenylnaphthacene monoxide is unique due to the presence of an oxygen atom in its structure, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where modified electronic properties are desired.
属性
CAS 编号 |
127257-80-1 |
|---|---|
分子式 |
C42H28O |
分子量 |
548.7 g/mol |
IUPAC 名称 |
1,3,10,12-tetraphenyl-19-oxapentacyclo[10.6.1.02,11.04,9.013,18]nonadeca-2,4,6,8,10,13,15,17-octaene |
InChI |
InChI=1S/C42H28O/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)38(30-19-7-2-8-20-30)40-39(37)41(31-21-9-3-10-22-31)35-27-15-16-28-36(35)42(40,43-41)32-23-11-4-12-24-32/h1-28H |
InChI 键 |
RHSJHTZJVINNOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C6(C7=CC=CC=C7C3(O6)C8=CC=CC=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


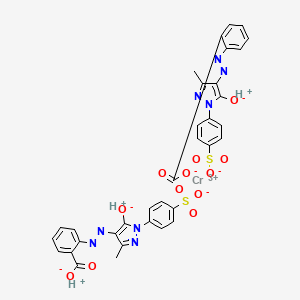
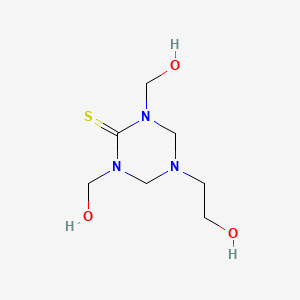

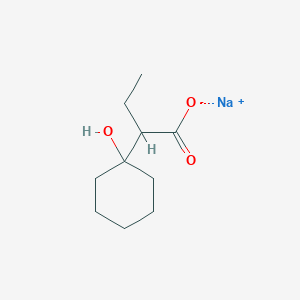
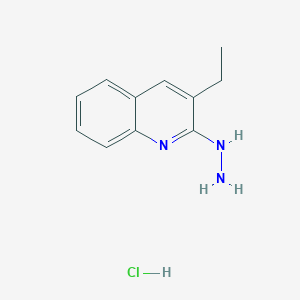
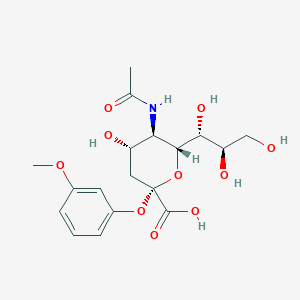
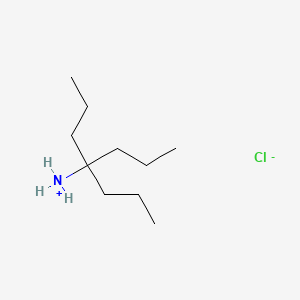
![6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15345236.png)
![N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15345243.png)
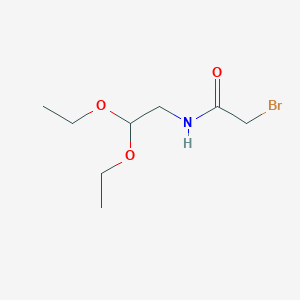
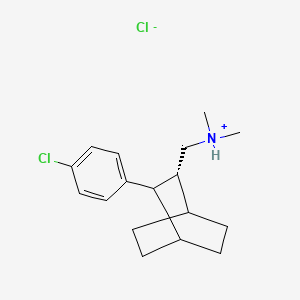
![1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt](/img/structure/B15345258.png)
